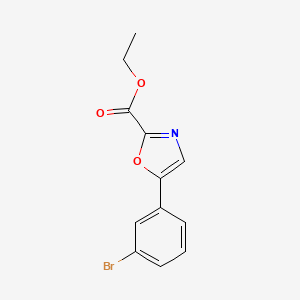

Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate

Description

Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole core substituted at the 5-position with a 3-bromophenyl group and at the 2-position with an ethyl carboxylate ester. This compound is of interest in medicinal chemistry and materials science due to the versatility of the oxazole scaffold and the tunability of its substituents.

Properties

IUPAC Name |

ethyl 5-(3-bromophenyl)-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-16-12(15)11-14-7-10(17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAXLEKTFJGZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate has various applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in biological studies to investigate the effects of oxazole derivatives on biological systems.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

- Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate (): Substituent: 2-Ethoxyphenyl (electron-donating group). However, steric hindrance in the ortho position may limit rotational freedom. Synthesis Yield: 18% via iodine-mediated cyclization in DMSO .

Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate ():

- Substituent: 3-Chlorophenyl (electron-withdrawing, smaller halogen).

- Impact: Chlorine’s higher electronegativity compared to bromine may reduce π-electron delocalization but offers less steric bulk. This could enhance solubility in polar solvents.

- Ethyl 5-(4-methoxyphenyl)oxazole-2-carboxylate (): Substituent: 4-Methoxyphenyl (para-substituted electron-donating group).

Table 1: Substituent Comparison

EW = Electron-Withdrawing; ED = Electron-Donating

Physicochemical Properties

- Melting Points and Solubility: Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate has a melting point of 86°C . Bromophenyl analogs likely exhibit higher melting points due to increased molecular weight and stronger van der Waals forces. Bromine’s hydrophobicity may reduce aqueous solubility compared to methoxy or amino-substituted analogs.

Biological Activity

Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered oxazole ring, an ethyl ester group, and a bromophenyl substituent. Its molecular formula is C12H10BrN1O3, with a molecular weight of approximately 296.12 g/mol. The presence of the bromine atom in the phenyl ring significantly influences its chemical reactivity and biological interactions.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity or receptor signaling pathways, which could be relevant in therapeutic contexts such as anti-inflammatory or anticancer applications.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. For instance, research indicates that derivatives of oxazole compounds exhibit significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.63 | Induces apoptosis via p53 activation |

| Doxorubicin | MCF-7 | 10.38 | Standard chemotherapy agent |

The compound demonstrated a comparable cytotoxic effect to doxorubicin, a well-known chemotherapeutic agent, indicating its potential as a therapeutic candidate in cancer treatment .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. Initial findings suggest that it may inhibit pro-inflammatory cytokines through modulation of NF-kB signaling pathways, which are critical in inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate | C12H10BrN1O3 | Different bromine position |

| Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate | C12H10ClN1O3 | Chlorine instead of bromine |

These comparisons highlight how variations in substituents can influence both the chemical properties and biological activities of oxazole derivatives. For example, the presence of chlorine instead of bromine can alter binding affinities to biological targets, impacting overall efficacy and safety profiles .

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study conducted on various oxazole derivatives demonstrated that this compound exhibited notable cytotoxic effects against MCF-7 and other cancer cell lines, suggesting its potential as an anticancer agent .

- Inflammatory Response Modulation : Research indicated that this compound could effectively reduce inflammation markers in vitro, showcasing its dual role in potentially treating both cancer and inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.